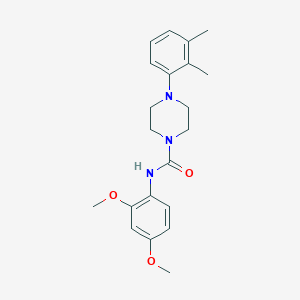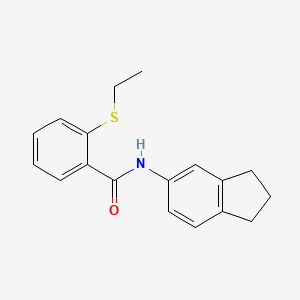
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a pyrazole-pyridine hybrid molecule that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has also been shown to inhibit the activity of various enzymes, including MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.
Biochemical and physiological effects:
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has been shown to have a wide range of biochemical and physiological effects. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has also been shown to inhibit the proliferation of tumor cells and induce apoptosis. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has several advantages for lab experiments, including its relative ease of synthesis and its low toxicity. However, N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide also has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the study of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide. One future direction is the development of more effective synthesis methods for N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide. Another future direction is the study of the pharmacokinetics and pharmacodynamics of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide in vivo. Additionally, the potential therapeutic applications of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide in the treatment of various diseases, including neurodegenerative disorders and cancer, should be further explored.
Métodos De Síntesis
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has been synthesized using various methods, including the reaction of 3-amino-1-benzyl-1H-pyrazole with 2-pyridinecarboxylic acid, and the reaction of 2-chloronicotinic acid with 3-amino-1-benzyl-1H-pyrazole. The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide is a multi-step process that involves several chemical reactions and purification steps.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has been studied extensively for its potential therapeutic applications. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(1-benzyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(14-8-4-5-10-17-14)18-15-9-11-20(19-15)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHDWXDARVMMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-3-yl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(5-tert-butyl-2-thienyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5492786.png)
![2-isopropyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5492794.png)
![isopropyl 3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B5492796.png)
![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492801.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]alanine](/img/structure/B5492809.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid oxalate](/img/structure/B5492813.png)
![5-(morpholin-4-ylmethyl)-6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5492829.png)

![methyl 2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5492851.png)
![N-cycloheptyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5492852.png)

![2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine](/img/structure/B5492863.png)